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Compound Focus: Omipalisib

CAS No.: 1086062-66-9

Cat. No.: S548408

Drug Profile & Development Status

The table below summarizes the key information on Omipalisib's status and characteristics.

Attribute Details

Drug Type Small molecule [1]

Mechanism of Action Dual Pan-PI3K (p110a/B/d/y) and mTOR (mTORC1/2) inhibitor [2] [3] [4]
Highest Phase of Phase 1 (Discontinued) for all investigated indications [1]

Development

Investigated Indications Advanced Malignant Solid Neoplasms, Lymphoma, Idiopathic
Pulmonary Fibrosis (IPF) [1]

Key Route of Oral [3] [9]
Administration

Key Preclinical & Clinical Findings

The therapeutic potential of Omipalisib has been explored in various disease models and early-stage trials.

Key quantitative findings are consolidated below.
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Area of . - e
Model/Subjects Key Findings Citation
Study
Oncology In vitro & mouse Combined with Trametinib (MEK inhibitor); more [2]
(PDAC) models effective than monotherapy in reducing proliferation,
migration, tumor growth, and prolonging survival.
Oncology In vitro & xenograft  Inhibited cell proliferation, induced GO/G1 cell cycle [6]
(ESCC) mice arrest and apoptosis; suppressed tumor growth in
vivo.
Oncology In vitro clonogenic Inhibited colony formation and induced autophagic cell  [7]
(NCM) assays death in oncogenically-transformed cells.
IPF Human Phase 1 Showed acceptable tolerability; confirmed target [5][8]
Trial (N=17) engagement (reduced pAKT, PIP3) in blood and lungs;
exposure-dependent reduction in lung FDG uptake on
PET/CT.

Experimental Protocols for Key Studies

For researchers aiming to replicate or build upon existing studies, here are summaries of critical

methodologies.

¢ In Vitro Cell Viability and Proliferation (MTT Assay)

o Procedure: Seed cells in 96-well plates. The next day, treat with various concentrations of
Omipalisib or vehicle control (DMSO). After incubation (e.g., 72 hours), add MTT solution.
Following another incubation, remove the supernatant and dissolve the formed crystals in
DMSO. Measure absorbance at 570 nm with a reference wavelength of 630 nm. Cell viability is
calculated relative to the vehicle control [6].

¢ Colony Formation (Clonogenic) Assay

o Procedure: Seed cells overnight in 12-well or other multi-well plates. Treat with Omipalisib or
vehicle for a set period (e.g., 72 hours). Replace the drug-containing medium with fresh
medium and continue culturing for an additional 5-10 days to allow colony development. Fix
colonies with methanol, stain with Giemsa solution, and manually count colonies containing
more than 50 cells [6] [7].

¢ Analysis of Pathway Inhibition (Western Blot)

© 2026 Smolecule. All rights reserved. 2/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11987824/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7450785/
https://cgp.iiarjournals.org/content/15/4/239
https://publications.ersnet.org/content/erj/53/3/1801992
https://pulmonaryfibrosisnews.com/news/phase-1-data-suggests-metabolism-related-signals-as-target-for-ipf/
https://www.smolecule.com/products/s548408?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7450785/
https://www.smolecule.com/products/s548408?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7450785/
https://cgp.iiarjournals.org/content/15/4/239
https://www.smolecule.com/products/s548408?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

o Cell Lysis: Lyse cultured cells or homogenized tumor tissue in cold RIPA buffer supplemented
with NaF and protease/phosphatase inhibitors. Sonicate and centrifuge to collect the
supernatant [2] [6].

o Protein Separation and Detection: Determine protein concentration (e.g., BCA assay). Load
equal protein amounts onto an SDS-PAGE gel for electrophoresis. Transfer proteins to a
nitrocellulose membrane. Block membrane, then incubate with primary antibodies (e.g., against
pAKT, total AKT, pERK, total ERK). After washing, incubate with HRP-conjugated secondary
antibodies and develop using a luminol-based substrate [2] [6].

¢ In Vivo Efficacy (Xenograft Mouse Model)

o Procedure: Implant cancer cells into immunodeficient mice (e.g., nude mice). Once tumors are
established, randomize animals into treatment groups. Administer Omipalisib or vehicle control
orally. Monitor tumor growth regularly by measuring volume and observe mice for signs of
toxicity. At the end of the study, harvest tumors for further analysis (e.g., Western blot,
histology) [6].

Omipalisib Mechanism of Action and Signaling
Pathway

Omipalisib acts as a potent, selective, and reversible ATP-competitive inhibitor that simultaneously targets
key nodes in the PI3K/AKT/mTOR and ERK/MAPK signaling pathways, which are frequently hyperactive
in cancers and fibrotic diseases [2] [6] [4]. The following diagram illustrates the signaling pathways and

Omipalisib's points of inhibition.
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The diagram shows that Omipalisib exerts its effects by directly inhibiting PI3K, preventing the conversion
of PIP2 to PIP3, and concurrently inhibiting both mTOR complexes. This dual inhibition leads to the
downregulation of downstream effectors like pAKT, pS6, and p4EBP1, ultimately suppressing cell
proliferation and survival [6] [4]. Research shows that in pancreatic cancer, combining Omipalisib with the
MEK inhibitor Trametinib provides more comprehensive pathway suppression and enhanced anti-tumor

efficacy compared to either agent alone [2].

Safety and Tolerability Profile

Data from Phase I trials indicate a manageable but notable toxicity profile.

e Common Adverse Events: Diarrhea was the most frequently reported event. Other common events
included hyperglycemia, nausea, rash, fatigue, and lymph node pain [5] [8] [4].

e Dose-Limiting Toxicities (DLTs): In a Phase | oncology trial, DLTs included Grade 3 diarrhea,
fatigue, and rash. The Maximum Tolerated Dose (MTD) was established at 2.5 mg once daily [4].

e Laboratory Abnormalities: Dose-related increases in blood insulin and glucose were observed,
consistent with the role of PI3K in metabolic regulation [5].

Research Implications and Future Directions
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Current evidence supports the PI3BK/mTOR pathway as a valid therapeutic target in multiple diseases,
and Omipalisib has proven to be a valuable tool for proof-of-concept studies [2] [5]. Its investigational
status underscores that further clinical development as a monotherapy may be limited by toxicity and
efficacy barriers. The most promising path forward involves rational combination therapies, as
demonstrated with Trametinib in PDAC, to overcome resistance and improve therapeutic indices [2]. Future
work should focus on identifying predictive biomarkers for patient stratification and developing next-

generation inhibitors with improved selectivity to mitigate on-target toxicities.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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